

Application Notes and Protocols for Ceftazidime Sodium Susceptibility Testing via Agar Dilution

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Compound of Interest

Compound Name: **Ceftazidime sodium**

Cat. No.: **B1231384**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Ceftazidime sodium** against aerobic bacteria using the agar dilution method. This method is a reference standard for antimicrobial susceptibility testing and is crucial for monitoring bacterial resistance, aiding in drug development, and guiding clinical therapy.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.^{[2][3]} The agar dilution method is a standardized and reproducible technique for determining the *in vitro* activity of antimicrobial agents.^[1] It involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism.^[1] The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Principle of the Method

The agar dilution method for **Ceftazidime sodium** susceptibility testing is based on the principle of exposing a standardized bacterial inoculum to a series of agar plates containing decreasing concentrations of Ceftazidime. Following incubation, the plates are examined for

bacterial growth. The lowest concentration of Ceftazidime that prevents visible growth is recorded as the MIC. This method allows for the simultaneous testing of multiple bacterial isolates against a range of Ceftazidime concentrations.

Materials and Reagents

- **Ceftazidime sodium** powder (analytical grade)
- Mueller-Hinton Agar (MHA)[4][5]
- Sterile distilled water or other suitable solvent
- Sterile saline (0.85% NaCl)
- Tryptic Soy Broth (TSB) or other suitable broth medium
- McFarland 0.5 turbidity standard
- Sterile Petri dishes (90 mm or 150 mm)
- Sterile pipettes and tubes
- Inoculator (e.g., multipoint replicator)
- Incubator (35 ± 2°C)
- Vortex mixer
- Analytical balance
- pH meter
- Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Experimental Protocols

Preparation of Mueller-Hinton Agar (MHA)

- Prepare MHA from dehydrated powder according to the manufacturer's instructions.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the molten agar to cool to 45-50°C in a water bath before adding the antibiotic.
- The final pH of the medium should be between 7.2 and 7.4 at room temperature.^[6]

Preparation of Ceftazidime Sodium Stock Solution

- Calculate the amount of **Ceftazidime sodium** powder required to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). Consider the potency of the powder as provided by the manufacturer.
- Aseptically weigh the calculated amount of **Ceftazidime sodium** powder.
- Dissolve the powder in a suitable sterile solvent, such as sterile distilled water, to achieve the desired stock concentration.
- The stock solution can be stored in aliquots at -20°C or below for a limited time. Avoid repeated freeze-thaw cycles.

Preparation of Ceftazidime-Containing Agar Plates

- Prepare a series of twofold dilutions of the Ceftazidime stock solution in a sterile diluent. The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 0.06 to 128 µg/mL).
- For each concentration, add one part of the diluted Ceftazidime solution to nine parts of molten MHA (at 45-50°C). For example, to prepare an agar plate with a final Ceftazidime concentration of 12.8 µg/mL, add 2 mL of a 128 µg/mL Ceftazidime solution to 18 mL of molten MHA.
- Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.
- Pour the mixture into sterile Petri dishes to a uniform depth of 3-4 mm.
- Allow the agar to solidify at room temperature on a level surface.

- Prepare a growth control plate containing MHA without any antibiotic.
- The prepared plates can be stored at 2-8°C for up to one week.

Preparation of Inoculum

- From a pure, 18-24 hour culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
- Incubate the broth culture at $35 \pm 2^\circ\text{C}$ until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8 \text{ CFU/mL}$).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.
- This standardized inoculum should be used within 15 minutes of preparation.

Inoculation of Agar Plates

- Using a multipoint replicator, inoculate the surface of each Ceftazidime-containing agar plate and the growth control plate with the standardized bacterial suspension. Each spot should contain approximately 10^4 CFU .
- Allow the inoculum spots to dry completely before inverting the plates for incubation.

Incubation

- Invert the inoculated plates and incubate them at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Incubation times may need to be extended for slower-growing organisms.

Reading and Interpretation of Results

- After incubation, examine the growth control plate to ensure that the organism has grown adequately.

- Examine the Ceftazidime-containing plates for bacterial growth at the inoculation spots.
- The MIC is the lowest concentration of Ceftazidime that completely inhibits any visible growth, including a faint haze or a single colony.
- Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.

Data Presentation

Table 1: CLSI MIC Interpretive Criteria for Ceftazidime ($\mu\text{g/mL}$)

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriales	≤ 4	8	≥ 16
Pseudomonas aeruginosa	≤ 8	-	≥ 16
Acinetobacter spp.	≤ 8	16	≥ 32

Source: Based on CLSI M100 documents. Breakpoints are subject to change and should be verified with the latest CLSI guidelines.

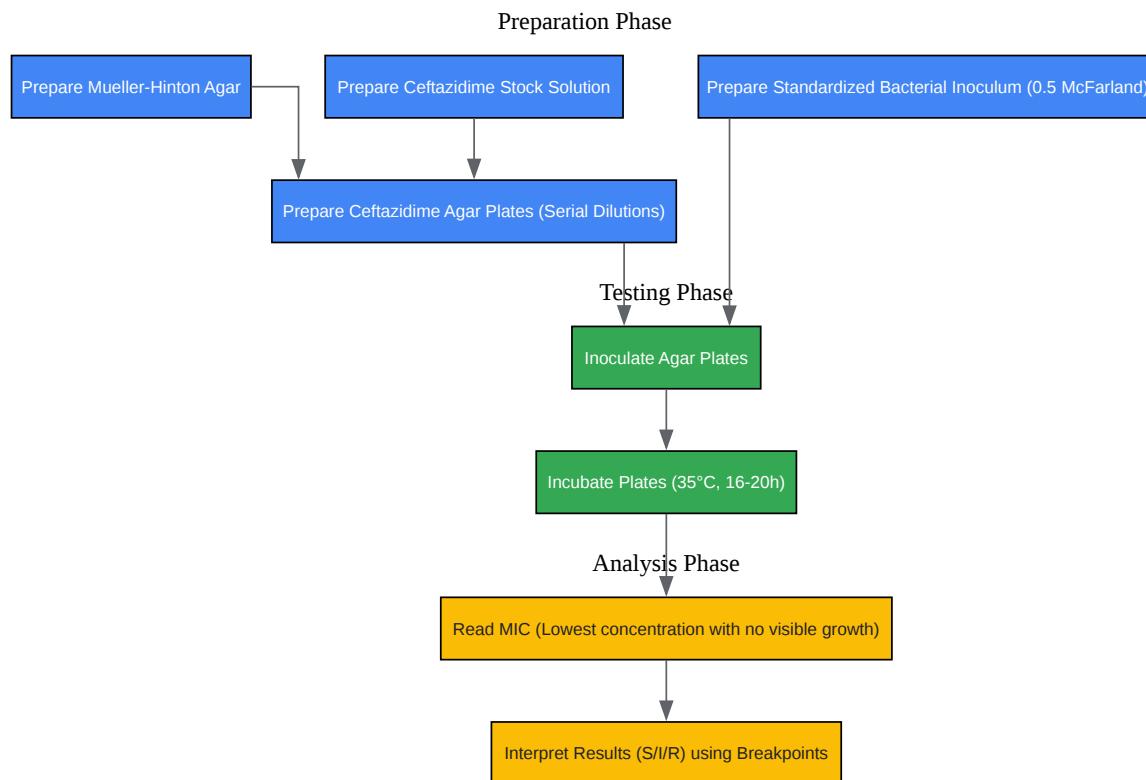
Table 2: Quality Control Ranges for Ceftazidime ($\mu\text{g/mL}$)

Quality Control Strain	MIC Range ($\mu\text{g/mL}$)
Escherichia coli ATCC® 25922™	0.06 - 0.5
Pseudomonas aeruginosa ATCC® 27853™	1 - 4

Source: Based on CLSI M100 documents. QC ranges should be verified with the latest CLSI guidelines.

Visualization of Workflows and Pathways

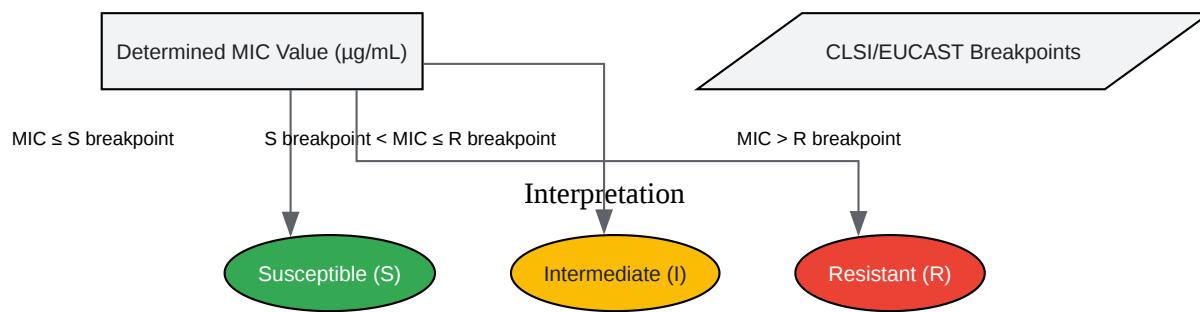
Experimental Workflow for Agar Dilution Method



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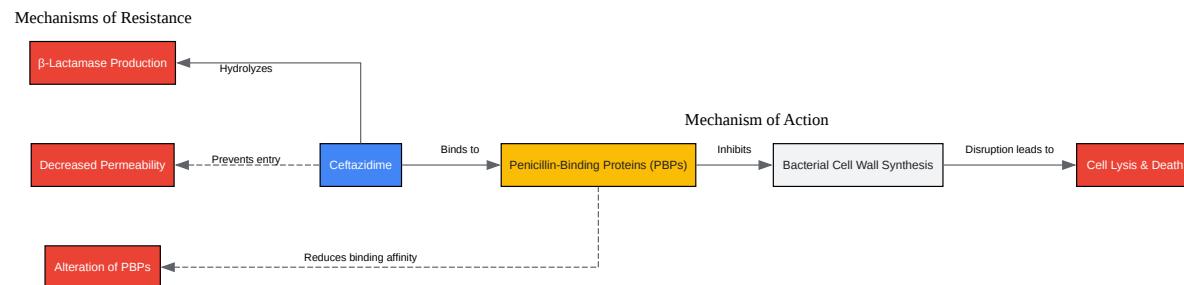
Caption: Workflow of the agar dilution method for Ceftazidime susceptibility testing.

Logical Relationship for MIC Interpretation

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Caption: Logic for interpreting MIC results based on established breakpoints.

Ceftazidime Mechanism of Action and Resistance

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Caption: Ceftazidime's mechanism of action and common bacterial resistance mechanisms.

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